molecular formula C19H16ClF2N3O3S B2713472 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one CAS No. 1226455-80-6

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2713472
CAS No.: 1226455-80-6
M. Wt: 439.86
InChI Key: NKMQVIHGIQMBSL-UHFFFAOYSA-N
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Description

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines cyclohexyl, piperazine, and tetrahydrofuran moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of piperazine derivatives and the subsequent introduction of sulfonyl and tetrahydrofuran groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one is unique due to its combination of cyclohexyl, piperazine, and tetrahydrofuran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-3-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N3O3S/c20-12-1-3-17-15(9-12)19(26)25(11-23-17)14-5-7-24(8-6-14)29(27,28)18-4-2-13(21)10-16(18)22/h1-4,9-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQVIHGIQMBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=C(C=C3)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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